molecular formula C16H16O B14402639 9-[(Propan-2-yl)oxy]-9H-fluorene CAS No. 88655-92-9

9-[(Propan-2-yl)oxy]-9H-fluorene

Cat. No.: B14402639
CAS No.: 88655-92-9
M. Wt: 224.30 g/mol
InChI Key: VLFPMXZVHLYPFN-UHFFFAOYSA-N
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Description

9-[(Propan-2-yl)oxy]-9H-fluorene is an organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons consisting of a fluorene core with various substituents. This particular compound features an isopropyl group attached via an oxygen atom to the ninth position of the fluorene structure. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(Propan-2-yl)oxy]-9H-fluorene typically involves the reaction of fluorene with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate carbocation, which then reacts with isopropyl alcohol to form the desired product. The reaction conditions often include elevated temperatures and the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the carbocation intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of continuous flow reactors also improves the efficiency of the reaction and reduces the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

9-[(Propan-2-yl)oxy]-9H-fluorene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the compound into hydrofluorene derivatives.

    Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Hydrofluorene derivatives.

    Substitution: Various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

9-[(Propan-2-yl)oxy]-9H-fluorene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-[(Propan-2-yl)oxy]-9H-fluorene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    9H-fluorene: The parent compound without the isopropyl group.

    9-methoxy-9H-fluorene: A similar compound with a methoxy group instead of an isopropyl group.

    9-ethoxy-9H-fluorene: A compound with an ethoxy group at the ninth position.

Uniqueness

9-[(Propan-2-yl)oxy]-9H-fluorene is unique due to the presence of the isopropyl group, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the isopropyl group enhances the desired properties of the compound.

Properties

CAS No.

88655-92-9

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

9-propan-2-yloxy-9H-fluorene

InChI

InChI=1S/C16H16O/c1-11(2)17-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-11,16H,1-2H3

InChI Key

VLFPMXZVHLYPFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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